molecular formula C14H14ClO2Tl B14635808 Chlorobis(4-methoxyphenyl)thallane CAS No. 55131-34-5

Chlorobis(4-methoxyphenyl)thallane

Cat. No.: B14635808
CAS No.: 55131-34-5
M. Wt: 454.09 g/mol
InChI Key: RZFNAMSHZLQWED-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorobis(4-methoxyphenyl)thallane is a chemical compound that belongs to the class of organothallium compounds It is characterized by the presence of a thallium atom bonded to two 4-methoxyphenyl groups and one chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chlorobis(4-methoxyphenyl)thallane typically involves the reaction of thallium(III) chloride with 4-methoxyphenylmagnesium bromide in an inert atmosphere. The reaction is carried out in a suitable solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product. The general reaction can be represented as follows:

TlCl3+2C6H4(OCH3)MgBrTl(C6H4(OCH3))2Cl+2MgBrCl\text{TlCl}_3 + 2 \text{C}_6\text{H}_4(\text{OCH}_3)\text{MgBr} \rightarrow \text{Tl(C}_6\text{H}_4(\text{OCH}_3))_2\text{Cl} + 2 \text{MgBrCl} TlCl3​+2C6​H4​(OCH3​)MgBr→Tl(C6​H4​(OCH3​))2​Cl+2MgBrCl

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle thallium compounds, which are known to be toxic.

Chemical Reactions Analysis

Types of Reactions: Chlorobis(4-methoxyphenyl)thallane can undergo various types of chemical reactions, including:

    Oxidation: The thallium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form thallium(I) derivatives.

    Substitution: The chlorine atom can be substituted with other ligands.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or phosphines.

Major Products Formed:

    Oxidation: Formation of thallium(III) oxide or other higher oxidation state compounds.

    Reduction: Formation of thallium(I) compounds.

    Substitution: Formation of new organothallium compounds with different ligands.

Scientific Research Applications

Chlorobis(4-methoxyphenyl)thallane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Potential use in studying the biological effects of thallium compounds.

    Medicine: Investigated for its potential use in radiopharmaceuticals for imaging and therapy.

    Industry: Possible applications in materials science and electronics due to its unique properties.

Mechanism of Action

The mechanism of action of Chlorobis(4-methoxyphenyl)thallane involves its interaction with various molecular targets. The thallium atom can form strong bonds with sulfur and nitrogen-containing ligands, which can affect biological pathways. The compound’s effects are mediated through its ability to disrupt cellular processes by binding to key enzymes and proteins.

Comparison with Similar Compounds

    Chlorobis(2-methoxyphenyl)phosphine: Similar structure but with a phosphine group instead of thallium.

    Chlorobis(4-methoxyphenyl)telluroxide: Contains tellurium instead of thallium.

Uniqueness: Chlorobis(4-methoxyphenyl)thallane is unique due to the presence of thallium, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

55131-34-5

Molecular Formula

C14H14ClO2Tl

Molecular Weight

454.09 g/mol

IUPAC Name

chloro-bis(4-methoxyphenyl)thallane

InChI

InChI=1S/2C7H7O.ClH.Tl/c2*1-8-7-5-3-2-4-6-7;;/h2*3-6H,1H3;1H;/q;;;+1/p-1

InChI Key

RZFNAMSHZLQWED-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[Tl](C2=CC=C(C=C2)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.